molecular formula C5H8F2O2 B6152664 (4,4-difluorooxolan-2-yl)methanol CAS No. 2288623-47-0

(4,4-difluorooxolan-2-yl)methanol

Cat. No.: B6152664
CAS No.: 2288623-47-0
M. Wt: 138.11 g/mol
InChI Key: FYOQVUJFAFWOJS-UHFFFAOYSA-N
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Description

(4,4-Difluorooxolan-2-yl)methanol is an organic compound characterized by the presence of a difluoromethyl group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-difluorooxolan-2-yl)methanol typically involves the difluoromethylation of oxolane derivatives. One common method is the reaction of oxolane with difluoromethylating agents under controlled conditions. For example, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluorooxolan-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield difluorooxolane carboxylic acids, while nucleophilic substitution can produce various difluoromethylated derivatives .

Scientific Research Applications

(4,4-Difluorooxolan-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,4-difluorooxolan-2-yl)methanol involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action include enzyme inhibition and receptor binding, which can lead to significant biological effects .

Comparison with Similar Compounds

Similar Compounds

    (4,4-Difluorooxolan-2-yl)methanol: Unique due to the presence of the difluoromethyl group.

    (4,4-Difluorooxolan-2-yl)ethanol: Similar structure but with an ethyl group instead of a methyl group.

    (4,4-Difluorooxolan-2-yl)propane: Contains a propane group, leading to different chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This makes it particularly valuable in applications requiring precise chemical modifications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4,4-difluorooxolan-2-yl)methanol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydrofuran", "hydrogen fluoride", "sodium hydroxide", "methanol", "sodium borohydride", "acetic acid", "sodium bicarbonate", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 2,3-dihydrofuran to 4,4-difluorooxolan-2-one using hydrogen fluoride", "Step 2: Reduction of 4,4-difluorooxolan-2-one to (4,4-difluorooxolan-2-yl)methanol using sodium borohydride in methanol", "Step 3: Purification of (4,4-difluorooxolan-2-yl)methanol by extraction with ethyl acetate, washing with sodium bicarbonate and water, and drying with sodium sulfate and magnesium sulfate" ] }

CAS No.

2288623-47-0

Molecular Formula

C5H8F2O2

Molecular Weight

138.11 g/mol

IUPAC Name

(4,4-difluorooxolan-2-yl)methanol

InChI

InChI=1S/C5H8F2O2/c6-5(7)1-4(2-8)9-3-5/h4,8H,1-3H2

InChI Key

FYOQVUJFAFWOJS-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC1(F)F)CO

Purity

95

Origin of Product

United States

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